REACTION_CXSMILES
|
[O:1]([C:9]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:10]=1[CH2:11][CH2:12][C:13]2=O)[Si](C(C)(C)C)(C)C.[BH4-].[Na+].Cl.C(O)(=O)C(O)=O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[NH4+].[Cl-]>CO.C1COCC1>[OH:1][C:9]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:10]=1[CH:11]=[CH:12][CH2:13]2 |f:1.2,5.6,7.8,9.10|
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
O([Si](C)(C)C(C)(C)C)C1=C2CCC(C2=CC=C1)=O
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Name
|
|
Quantity
|
7.57 g
|
Type
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reactant
|
Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
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24 g
|
Type
|
reactant
|
Smiles
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C(C(=O)O)(=O)O
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Name
|
|
Quantity
|
69.6 g
|
Type
|
reactant
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Smiles
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[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
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[NH4+].[Cl-]
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Name
|
methanol THF
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Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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CO.C1CCOC1
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Type
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CUSTOM
|
Details
|
The reaction mixture is stirred overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added in portions at 0° C
|
Type
|
ADDITION
|
Details
|
The resulting solution is poured on ice
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl eter (2×200 ml)
|
Type
|
WASH
|
Details
|
washed with brine, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodiumsulfate
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Type
|
DISSOLUTION
|
Details
|
the remaining oil (siloxyindanol) was dissolved in toluene (300 ml)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours, whereafter the reaction mixture
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
was washed with a 10% aqueous solution of NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodiumsulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Type
|
DISSOLUTION
|
Details
|
The remaining yellow oil was dissolved in THF (300 ml)
|
Type
|
STIRRING
|
Details
|
stirred for 30 min at room temperature
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×200 ml) The organic phase
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
evaporation of solvent
|
Type
|
WAIT
|
Details
|
left a solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from methanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C=CCC2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 86.6 mmol | |
AMOUNT: MASS | 11.45 g | |
YIELD: PERCENTYIELD | 65.1% | |
YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |